FPI-1465 vs. Avibactam: 5.5-fold Lower On-Rate and 3.8-fold Longer Half-Life for CTX-M-15 Inhibition
In direct kinetic assays against the clinically prevalent CTX-M-15 β-lactamase, FPI-1465 demonstrates a slower on-rate (k2/Ki) compared to avibactam (1.3 ± 0.1 × 10⁴ vs. 2.5 ± 0.1 × 10⁵ M⁻¹s⁻¹). However, this is offset by a significantly slower off-rate (koff) (1.4 ± 0.1 × 10⁻⁴ vs. 5.4 ± 0.7 × 10⁻⁴ s⁻¹) [1]. This kinetic profile translates into a 3.8-fold longer carbamyl-enzyme half-life (t1/2) for FPI-1465 (84 ± 6 min) relative to avibactam (22 ± 3 min), despite a 5.5-fold higher equilibrium dissociation constant (Kd) (0.011 µM vs. 0.002 µM) [1].
| Evidence Dimension | Enzyme inhibition kinetics: on-rate, off-rate, half-life, and Kd for CTX-M-15 β-lactamase |
|---|---|
| Target Compound Data | On-rate (k2/Ki) = 1.3 ± 0.1 × 10⁴ M⁻¹s⁻¹; Off-rate (koff) = 1.4 ± 0.1 × 10⁻⁴ s⁻¹; Half-life (t1/2) = 84 ± 6 min; Kd = 0.011 µM |
| Comparator Or Baseline | Avibactam: On-rate (k2/Ki) = 2.5 ± 0.1 × 10⁵ M⁻¹s⁻¹; Off-rate (koff) = 5.4 ± 0.7 × 10⁻⁴ s⁻¹; Half-life (t1/2) = 22 ± 3 min; Kd = 0.002 µM |
| Quantified Difference | On-rate: 5.5-fold lower (FPI-1465 vs. avibactam); Off-rate: 3.9-fold slower; Half-life: 3.8-fold longer; Kd: 5.5-fold higher. |
| Conditions | In vitro kinetic assay using purified CTX-M-15 enzyme, as described in King et al. (2016) ACS Chemical Biology [1]. |
Why This Matters
The significantly longer half-life of the FPI-1465-CTX-M-15 complex suggests a more durable inhibitory effect in vivo, potentially allowing for less frequent dosing or enhanced efficacy in the presence of fluctuating antibiotic concentrations.
- [1] King, A. M., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology, 11(4), 864–868. View Source
